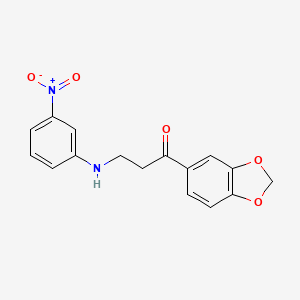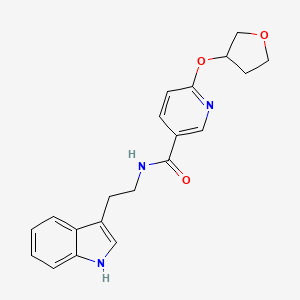![molecular formula C8H13NO2 B2542962 2-Azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1394116-74-5](/img/structure/B2542962.png)
2-Azabicyclo[2.2.2]octane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Azabicyclo[2.2.2]octane-4-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is closely related to other compounds such as “2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride” and "1-Azabicyclo [2.2.2]octane-4-carboxylic acid ethyl ester" .
Synthesis Analysis
The synthesis of “2-Azabicyclo[2.2.2]octane-4-carboxylic acid” and its related compounds involves several steps. For instance, “1-Azabicyclo [2.2.2]octane-4-carboxylic acid ethyl ester” is used in the synthesis of azoniabicyclooctanes as muscarinic acetylcholine receptor antagonists . An improved preparative four-step synthesis to isoquinuclidine tosylate salt has been demonstrated from p-aminobenzoic acid (PABA) .Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[2.2.2]octane-4-carboxylic acid” is characterized by a bicyclic ring structure with an azabicyclo[2.2.2]octane core . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7 (11)8-3-1-6 (2-4-8)9-5-8;/h6,9H,1-5H2, (H,10,11);1H .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis : 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, as a constrained pipecolic acid analogue, is synthesized efficiently from readily available compounds through simple reactions. This synthesis provides high yields, indicating its potential in large-scale production and applications in various fields (Casabona & Cativiela, 2006).
Structural Studies : The structural characteristics of derivatives of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid have been extensively studied. Techniques like IR and NMR spectroscopy, along with X-ray diffraction, have been used for detailed analysis, aiding in the understanding of its properties and potential applications (Arias-Pérez et al., 2003).
Molecular Structure Characterization : Advanced techniques like high-resolution mass spectrometry and single crystal X-ray diffraction analysis have been employed to characterize the molecular structure of chiral cyclic amino acid esters derived from 2-Azabicyclo[2.2.2]octane-4-carboxylic acid. These studies are crucial for understanding the compound's utility in complex chemical reactions (Moriguchi et al., 2014).
Application in Synthesis of Analogues and Derivatives
Synthesis of Pipecolic Acid Analogues : There is significant research on synthesizing various analogues of pipecolic acid using 2-Azabicyclo[2.2.2]octane-4-carboxylic acid. These analogues have potential applications in medicinal chemistry and drug development due to their unique structural properties (Radchenko et al., 2009).
Creation of Proline Analogues : The compound has been used to create various proline analogues. These analogues, due to their conformational constraints, are important for designing peptidomimetics and peptide models, which have implications in therapeutic research and drug design (Grygorenko et al., 2006).
Potential in Medicinal Chemistry
Antiprotozoal Activity : Research has explored the use of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid derivatives in studying their antiprotozoal activities. Such studies are vital for developing new treatments for diseases caused by protozoan parasites (Seebacher et al., 2005).
Conformational Preferences in Drug Design : Understanding the conformational preferences of derivatives of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid is important in drug design, especially in the development of compounds with specific target interactions (Arias-Pérez et al., 2003).
properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)9-5-8/h6,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLNYVLTDUSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

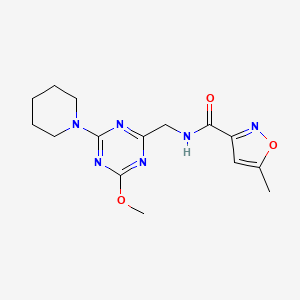


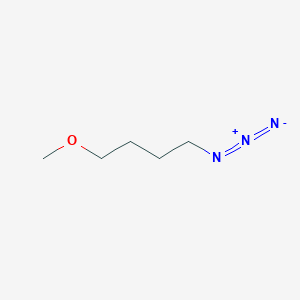

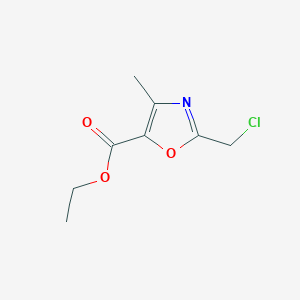
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
